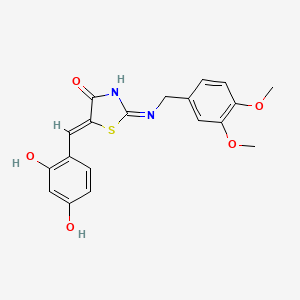

Tyrosinase-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H18N2O5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |

InChI Key |

JIKPCOFWMYPOTQ-IUXPMGMMSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Tyrosinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Tyrosinase-IN-18" is not available in the public scientific literature. It is listed as a product by chemical suppliers without citation to a primary research publication. Consequently, this guide provides a comprehensive overview of the general mechanisms of action for tyrosinase inhibitors, drawing upon established scientific knowledge and examples of well-characterized inhibitory compounds.

Introduction to Tyrosinase and its Role in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial two steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Given its critical function, the inhibition of tyrosinase is a primary strategy for the development of therapeutics targeting hyperpigmentation disorders such as melasma and age spots, as well as for applications in the cosmetic industry for skin whitening.[2][3]

Signaling Pathways Regulating Tyrosinase Expression

The expression and activity of tyrosinase are regulated by complex signaling cascades, primarily initiated by external stimuli like UV radiation. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade that increases intracellular cyclic AMP (cAMP), activating protein kinase A (PKA). PKA then upregulates the microphthalmia-associated transcription factor (MITF), a master regulator that directly promotes the transcription of the tyrosinase gene (TYR).[5][6]

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mechanism of action. The primary mechanisms include competitive, non-competitive, and mixed-type inhibition, often involving interaction with the copper ions in the enzyme's active site.

Competitive Inhibition

Competitive inhibitors typically resemble the structure of the natural substrate (L-tyrosine or L-DOPA) and bind to the active site of the enzyme, thereby preventing the substrate from binding.

Non-competitive Inhibition

Non-competitive inhibitors bind to a site on the enzyme other than the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Mixed-Type Inhibition

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).

Copper Chelation

Many tyrosinase inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. By binding to these copper ions, they inactivate the enzyme.

Quantitative Data of Known Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these values for several well-characterized inhibitors against mushroom tyrosinase, which is frequently used in screening studies.[7]

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |

| Kojic Acid | Mixed | 5.23 - 11.21 | - |

| Norartocarpetin | Competitive | 0.47 | - |

| Licochalcone A | Competitive | - | - |

| 6,7,4'-trihydroxyisoflavone | Competitive | 9.2 | - |

| Tyrosinase-IN-12 | Non-competitive | 49.33 | 31.25 |

Note: Data is compiled from various sources and experimental conditions may differ.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize tyrosinase inhibitors.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound and the positive control (e.g., kojic acid) in the buffer.

-

In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding a specific volume of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

This experiment determines the type of inhibition (competitive, non-competitive, etc.) using Lineweaver-Burk plots.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition based on the changes in Vmax and Km.

Conclusion

The inhibition of tyrosinase is a well-established approach for modulating melanin production. While specific data on "this compound" is not publicly accessible, the principles outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any tyrosinase inhibitor. The methodologies and signaling pathways described are fundamental to the fields of dermatology, pharmacology, and cosmetic science for the discovery and development of novel agents for treating pigmentation disorders.

References

- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of tyrosinase-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Unsymmetrical Curcumin Analogues as Tyrosinase Inhibitors [mdpi.com]

In Vitro Evaluation of Tyrosinase-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-18 has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize the inhibitory activity and mechanism of action of this compound. The protocols detailed herein cover enzymatic assays using mushroom tyrosinase and cellular assays in B16F10 melanoma cells, offering a robust framework for preclinical assessment. This document is intended to serve as a practical resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are engaged in the discovery and development of novel depigmenting agents.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[1] While essential for protecting the skin from ultraviolet radiation, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[2] The enzyme tyrosinase (EC 1.14.18.1) plays a critical, rate-limiting role in melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.

This compound is a novel small molecule inhibitor of tyrosinase. This guide outlines the essential in vitro assays to quantify its inhibitory potency, elucidate its mechanism of action, and assess its efficacy in a cellular context.

Enzymatic Evaluation of this compound

The initial characterization of a tyrosinase inhibitor involves direct enzymatic assays. Mushroom tyrosinase is widely used for this purpose due to its commercial availability and high homology to human tyrosinase.[1]

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. This is determined by measuring the enzymatic activity of tyrosinase at various concentrations of this compound.

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of potassium phosphate buffer and adjust the pH to 6.5.

-

Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 units/mL. Keep this solution on ice.

-

L-DOPA Solution (1 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer to a final concentration of 1 mM.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Test Solutions: Prepare serial dilutions of the this compound stock solution in the phosphate buffer to achieve a range of desired concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

170 µL of the reaction mixture (containing 10 parts 1 mM L-DOPA solution, 10 parts 50 mM phosphate buffer, and 9 parts distilled water).

-

10 µL of the respective this compound test solution.

-

20 µL of the mushroom tyrosinase solution (1000 units/mL).

-

-

For the control, add 10 µL of the phosphate buffer instead of the inhibitor solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Data Presentation: Inhibitory Potency of this compound

| Inhibitor | IC50 (µM) |

| This compound | [Insert Experimental Value] |

| Kojic Acid (Control) | [Insert Experimental Value] |

Enzyme Kinetics and Mechanism of Inhibition

To understand how this compound inhibits tyrosinase, it is essential to perform enzyme kinetic studies. These studies can reveal whether the inhibitor binds to the free enzyme (competitive), the enzyme-substrate complex (uncompetitive), or both (mixed).

-

Reagent Preparation:

-

Prepare mushroom tyrosinase solution and this compound solutions as described in section 2.1.

-

Prepare a range of L-DOPA substrate concentrations (e.g., 0.125, 0.25, 0.5, and 1 mM) in the phosphate buffer.

-

-

Assay Procedure:

-

Perform the tyrosinase inhibition assay as described in section 2.1, but for each concentration of this compound (including a zero-inhibitor control), measure the reaction rate at each of the different L-DOPA concentrations.

-

Monitor the formation of dopachrome by measuring the change in absorbance at 492 nm over time (kinetic mode). The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Construct Lineweaver-Burk plots (double reciprocal plots) of 1/V₀ versus 1/[S] (substrate concentration) for each inhibitor concentration.[4][5]

-

Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the type of inhibition.

-

Competitive Inhibition: Increased Km, Vmax remains unchanged.

-

Non-competitive Inhibition: Km remains unchanged, decreased Vmax.

-

Mixed Inhibition: Both Km and Vmax are altered.

-

Uncompetitive Inhibition: Both Km and Vmax are decreased proportionally.

-

-

The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.[4]

-

Data Presentation: Kinetic Parameters of Tyrosinase Inhibition by this compound

| Inhibitor Concentration (µM) | Km (mM) | Vmax (µM/min) | Ki (µM) | Inhibition Type |

| 0 (Control) | [Value] | [Value] | N/A | N/A |

| [Concentration 1] | [Value] | [Value] | [Value] | [Type] |

| [Concentration 2] | [Value] | [Value] | ||

| [Concentration 3] | [Value] | [Value] |

Cellular Evaluation of this compound

While enzymatic assays are crucial, evaluating the efficacy of an inhibitor in a cellular context is essential to account for factors such as cell permeability and metabolism. B16F10 murine melanoma cells are a widely used model for this purpose.

Cellular Tyrosinase Activity

This assay measures the effect of this compound on the tyrosinase activity within intact cells.

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF).

-

Centrifuge the lysate at 10,000 rpm for 20 minutes at 4°C.

-

-

Tyrosinase Activity Measurement:

-

Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Add L-DOPA solution to each well.

-

Incubate at 37°C and measure the absorbance at 475 nm to quantify dopachrome formation.

-

Melanin Content Assay

This assay directly measures the impact of this compound on melanin production in B16F10 cells.

-

Cell Culture and Treatment:

-

Seed B16F10 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for an extended period (e.g., 72 hours). It is common to co-treat with a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).

-

-

Melanin Extraction:

-

After treatment, wash the cells with PBS and harvest them.

-

Dissolve the cell pellet in 1N NaOH.

-

Heat the solution at 100°C for 30 minutes to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

The melanin content can be normalized to the total protein content of the cells.

-

Data Presentation: Cellular Efficacy of this compound

| This compound Conc. (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |

| 0 (Control) | 100 | 100 |

| [Concentration 1] | [Value] | [Value] |

| [Concentration 2] | [Value] | [Value] |

| [Concentration 3] | [Value] | [Value] |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: The inhibitory effect of this compound on the melanogenesis signaling pathway.

Conclusion

This technical guide provides a standardized framework for the comprehensive in vitro evaluation of this compound. By following the detailed experimental protocols for enzymatic and cellular assays, researchers can effectively determine the inhibitory potency, mechanism of action, and cellular efficacy of this compound. The presented methodologies and data presentation formats are designed to facilitate robust and reproducible research, ultimately accelerating the development of novel and effective agents for the management of hyperpigmentation.

References

- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Tyrosinase Inhibitors [614beauty.com]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. odinity.com [odinity.com]

In-Depth Technical Guide: Cellular Uptake and Localization of Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and subcellular localization of tyrosinase inhibitors. As the direct study of "Tyrosinase-IN-18" is limited in publicly available literature, this document outlines the fundamental experimental protocols and data analysis techniques applicable to novel small molecule tyrosinase inhibitors, using established compounds as illustrative examples. The guide details procedures for quantifying cellular uptake and determining the intracellular distribution of these inhibitors, crucial steps in understanding their mechanism of action and optimizing their efficacy as therapeutic or cosmetic agents. Furthermore, it visualizes key experimental workflows and the biochemical pathway of melanogenesis to provide a clear conceptual framework for researchers in the field.

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the rate-limiting steps of tyrosine hydroxylation and DOPA oxidation.[1] Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation disorders and for cosmetic skin lightening. The efficacy of a tyrosinase inhibitor is not solely dependent on its intrinsic inhibitory activity but also on its ability to penetrate the cell membrane, reach its target enzyme within the melanosome, and maintain a sufficient intracellular concentration.[2][3] Therefore, a thorough understanding of the cellular uptake and subcellular localization of these compounds is paramount for the rational design and development of new and improved tyrosinase inhibitors.

This guide will provide detailed experimental protocols and conceptual diagrams to aid researchers in characterizing the cellular pharmacokinetics and pharmacodynamics of novel tyrosinase inhibitors.

Quantitative Analysis of Cellular Uptake

The quantification of a tyrosinase inhibitor's uptake into target cells, typically melanocytes or melanoma cell lines (e.g., B16F10), is a critical first step. This data provides insights into the compound's ability to cross the plasma membrane and accumulate intracellularly. Two common methods for this analysis are radiolabeled compound uptake assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative Cellular Uptake Data for a Hypothetical Tyrosinase Inhibitor (Tyrosinase-IN-X)

| Time (hours) | Concentration (µM) | Uptake (nmol/mg protein) |

| 1 | 10 | 1.2 ± 0.2 |

| 4 | 10 | 3.5 ± 0.4 |

| 12 | 10 | 6.8 ± 0.7 |

| 24 | 10 | 8.1 ± 0.9 |

| 24 | 1 | 0.9 ± 0.1 |

| 24 | 50 | 25.3 ± 2.8 |

Data are presented as mean ± standard deviation and are hypothetical, representing typical results for a small molecule inhibitor.

Experimental Protocol: Radiolabeled Uptake Assay

This method offers high sensitivity for quantifying the uptake of a compound.[4]

Materials:

-

Radiolabeled tyrosinase inhibitor (e.g., ³H- or ¹⁴C-labeled)

-

Cultured melanocytes or melanoma cells (e.g., B16F10)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Incubation: On the day of the assay, replace the culture medium with fresh medium containing the radiolabeled tyrosinase inhibitor at the desired concentrations.

-

Time Course: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

-

Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

-

Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes on ice.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of the remaining lysate from each well using a protein assay kit.

-

Data Analysis: Calculate the intracellular concentration of the inhibitor in nmol/mg of protein.

Experimental Protocol: LC-MS/MS-based Quantification

LC-MS/MS provides high specificity and sensitivity for the quantification of unlabeled compounds.[2][5]

Materials:

-

Tyrosinase inhibitor

-

Internal standard (a stable isotope-labeled version of the inhibitor is ideal)

-

Cultured cells

-

Cell culture reagents

-

PBS

-

Acetonitrile or other suitable organic solvent for extraction

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with the tyrosinase inhibitor at various concentrations and for different durations.

-

Cell Harvesting and Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Harvest the cells by scraping or trypsinization.

-

Cell Lysis and Extraction: Lyse the cells and extract the compound and internal standard using an organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant containing the extracted compounds to a new tube. Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the inhibitor and the internal standard.

-

Data Analysis: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to determine the concentration of the inhibitor in the cell extracts. Normalize the data to the total protein content of the cell pellet.

Subcellular Localization of Tyrosinase Inhibitors

Determining the subcellular localization of a tyrosinase inhibitor is crucial to confirm that it reaches its site of action, the melanosome, where tyrosinase is located.[2] The primary methods for this are fluorescence microscopy and subcellular fractionation followed by Western blotting.

Table 2: Representative Subcellular Distribution of a Hypothetical Tyrosinase Inhibitor (Tyrosinase-IN-X) Determined by Subcellular Fractionation and Western Blotting

| Cellular Fraction | Protein Marker | Inhibitor Concentration (% of Total) |

| Cytosol | GAPDH | 15 ± 3 |

| Mitochondria | COX IV | 5 ± 1 |

| Nucleus | Histone H3 | 2 ± 0.5 |

| Melanosome | TYRP1 | 78 ± 8 |

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocol: Fluorescence Microscopy

This technique allows for the direct visualization of the inhibitor within the cell, provided the inhibitor is intrinsically fluorescent or has been tagged with a fluorophore.

Materials:

-

Fluorescently labeled tyrosinase inhibitor or an antibody against the inhibitor

-

Cultured cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

(If using an antibody) Primary and fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with the fluorescently labeled inhibitor.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding sites with 5% BSA for 1 hour.

-

Antibody Staining (if applicable): Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the subcellular localization of the inhibitor using a fluorescence microscope. Co-localization with organelle-specific markers (e.g., antibodies against melanosomal proteins) can confirm its presence in specific compartments.

Experimental Protocol: Subcellular Fractionation and Western Blotting

This biochemical approach separates different cellular organelles, allowing for the quantification of the inhibitor in each fraction.[6]

Materials:

-

Cultured cells treated with the tyrosinase inhibitor

-

Subcellular fractionation kit or buffers

-

Protease inhibitors

-

Centrifuge and ultracentrifuge

-

SDS-PAGE and Western blotting reagents and equipment

-

Antibodies against organelle-specific protein markers (e.g., GAPDH for cytosol, COX IV for mitochondria, Histone H3 for nucleus, TYRP1 for melanosomes)

-

Antibody against the tyrosinase inhibitor (if available) or method for inhibitor quantification in fractions (e.g., LC-MS/MS)

Procedure:

-

Cell Harvesting: Harvest the treated cells and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize to disrupt the plasma membrane while keeping the organelles intact.

-

Fractionation by Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes (containing melanosomes and ER).

-

The final supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blot Analysis:

-

Separate the proteins from each fraction by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against specific organelle markers to verify the purity of the fractions.

-

If an antibody against the inhibitor is available, probe a parallel membrane to detect its presence in each fraction. Alternatively, quantify the inhibitor in each fraction using a sensitive method like LC-MS/MS.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a tyrosinase inhibitor requires placing it within the context of the melanin biosynthesis pathway. Visualizing this pathway and the experimental workflows used to study these inhibitors can greatly aid in experimental design and data interpretation.

Melanin Biosynthesis Pathway

Caption: Melanin biosynthesis pathway and the site of action for tyrosinase inhibitors.

Experimental Workflow for Cellular Uptake Quantification

References

- 1. ptglab.com [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. rsc.org [rsc.org]

- 6. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]

Preliminary Toxicity Assessment of Tyrosinase-IN-18: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary toxicity assessment of Tyrosinase-IN-18, a novel tyrosinase inhibitor. For the purpose of this report, the compound bis(4-hydroxybenzyl)sulfide, also referred to as T1, is used as a representative molecule for this compound, based on available public data. This document summarizes key in vitro and in vivo toxicity studies, presents detailed experimental protocols, and visualizes experimental workflows. The preliminary data suggests that this compound has a favorable safety profile, exhibiting low cytotoxicity in human melanocytes and a high acute oral lethal dose in mice.[1][2] This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of novel tyrosinase inhibitors.

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of inhibitors for applications in cosmetics and medicine to address hyperpigmentation disorders. This compound (represented by bis(4-hydroxybenzyl)sulfide) is a potent competitive inhibitor of mushroom tyrosinase.[1][2] Preliminary studies have been conducted to assess its safety profile, a critical step in the preclinical development of any new therapeutic or cosmetic agent. This guide consolidates the available toxicity data and provides detailed methodologies for its assessment.

In Vitro Toxicity Assessment

The initial safety evaluation of this compound involved in vitro assays to determine its cytotoxic potential on relevant cell lines.

Cell Viability Assay

A cell viability assay was performed on human normal melanocytes to evaluate the cytotoxic effects of this compound. The results indicate that at a concentration of 50 μM, this compound does not exhibit significant cell toxicity.[1][2]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | Concentration | Effect on Cell Viability |

| Human Normal Melanocytes | This compound (T1) | 50 µM | No significant toxicity observed |

Melanin Content Assay

In conjunction with the viability assay, the effect of this compound on melanin production was quantified in human normal melanocytes. At a concentration of 50 μM, the compound was found to attenuate melanin content by approximately 20%.[1][2]

Table 2: Effect of this compound on Melanin Content

| Cell Line | Compound | Concentration | Effect on Melanin Content |

| Human Normal Melanocytes | This compound (T1) | 50 µM | ~20% reduction |

In Vivo Toxicity Assessment

An acute oral toxicity study was conducted in mice to determine the systemic toxicity of this compound following a single high-dose administration.

Acute Oral Toxicity in Mice

The acute oral toxicity study revealed that this compound is well-tolerated at high doses. No mortality or clinical signs of toxicity were observed in mice at doses up to 6000 mg/kg.[1] This suggests a very low order of acute toxicity.

Table 3: Acute Oral Toxicity of this compound in Mice

| Species | Route of Administration | Doses Tested | Observation Period | Results |

| Mice | Oral | Up to 6000 mg/kg | 14 days | No mortality or clinical signs of toxicity |

Experimental Protocols

The following sections detail the methodologies for the key toxicity experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate human normal melanocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., up to 50 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Technical Guide: Solubility and Stability of Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase, a copper-containing enzyme, is a key regulator in the biosynthesis of melanin.[1][2][3] Its inhibition is a significant area of interest in the cosmetic and pharmaceutical industries for the development of agents to treat hyperpigmentation disorders and for skin lightening.[4][5][6] The efficacy of any potential tyrosinase inhibitor, such as the hypothetical "Tyrosinase-IN-18," is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive overview of the methodologies and data presentation for the solubility and stability assessment of tyrosinase inhibitors. While specific data for "this compound" is not publicly available, this document serves as a template for the necessary experimental investigations.

Data Presentation: Solubility and Stability Profiles

Quantitative data from solubility and stability studies should be meticulously recorded and presented in a clear, comparative format. The following tables are templates for organizing experimental results for a tyrosinase inhibitor.

Table 1: Solubility of Tyrosinase Inhibitor

| Solvent System | Temperature (°C) | Concentration (mg/mL) | Method of Determination | Observations |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data | HPLC, UV-Vis | e.g., Clear solution, precipitation |

| PBS, pH 5.0 | 25 | Data | HPLC, UV-Vis | e.g., Clear solution, precipitation |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Visual, HPLC | e.g., Freely soluble |

| Ethanol | 25 | Data | Visual, HPLC | e.g., Soluble with heating |

| Propylene Glycol | 25 | Data | Visual, HPLC | e.g., Sparingly soluble |

Table 2: pH Stability of Tyrosinase Inhibitor

| pH of Buffer | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) | Degradation Products Identified |

| 4.0 | 0, 1, 6, 12, 24 | 37 | Data | e.g., Hydrolysis product A |

| 7.4 | 0, 1, 6, 12, 24 | 37 | Data | e.g., No degradation observed |

| 9.0 | 0, 1, 6, 12, 24 | 37 | Data | e.g., Oxidation product B |

Table 3: Temperature and Photostability of Tyrosinase Inhibitor

| Condition | Incubation Time | Remaining Compound (%) | Degradation Products Identified |

| 4°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Minimal degradation |

| 25°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Degradation product C |

| 40°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Significant degradation |

| Solid state, 25°C, protected from light | 1, 3, 6 months | Data | e.g., Stable |

| Solid state, 25°C, exposed to UV light | 1, 7, 14 days | Data | e.g., Photodegradation product D |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable solubility and stability data.

Protocol 1: Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvent systems.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: pH Stability Assessment

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).

-

Sample Incubation: Dissolve the test compound in each buffer at a known concentration and incubate at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 6, 12, and 24 hours), withdraw an aliquot from each sample.

-

Analysis: Immediately analyze the concentration of the remaining parent compound and any potential degradation products by a stability-indicating HPLC method.

Protocol 4: Tyrosinase Inhibition Assay

The activity of the inhibitor should be confirmed throughout stability studies. A common method is the spectrophotometric assay based on the oxidation of L-DOPA.[7][8]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 6.8), the test inhibitor at various concentrations, and mushroom tyrosinase enzyme.[9][10]

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[11]

-

Initiation of Reaction: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

-

Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.[8][9][12]

-

Calculation: Determine the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

Caption: Tyrosinase Signaling Pathway in Melanogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase Inhibitors: A Perspective [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pepolska.pl [pepolska.pl]

- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches [mdpi.com]

- 11. content.abcam.com [content.abcam.com]

- 12. activeconceptsllc.com [activeconceptsllc.com]

A Technical Review of Tyrosinase Inhibitors: Focus on Kojic Acid and Thiosemicarbazone Analogs

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of tyrosinase inhibitors is a significant area of research in dermatology and cosmetics. This technical guide provides a review of the literature on two prominent classes of tyrosinase inhibitors: kojic acid analogs and thiosemicarbazone derivatives. Initial searches for a specific compound, "Tyrosinase-IN-18," and its analogs did not yield sufficient public data for a comprehensive review. Therefore, this guide focuses on well-characterized inhibitor classes with extensive available data to fulfill the need for a detailed technical overview for researchers, scientists, and drug development professionals.

Melanogenesis Signaling Pathway

The production of melanin, or melanogenesis, is a complex process initiated by the oxidation of L-tyrosine to L-DOPA, which is subsequently oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[2] Dopaquinone then serves as a precursor for the synthesis of eumelanin and pheomelanin.

Kojic Acid Analogs as Tyrosinase Inhibitors

Kojic acid is a well-known tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme.[3] Numerous derivatives have been synthesized to improve its inhibitory potency and pharmacokinetic properties.

Quantitative Data on Kojic Acid Analogs

The following table summarizes the tyrosinase inhibitory activity (IC50) of various kojic acid derivatives.

| Compound | Modification | IC50 (µM) | Reference |

| Kojic Acid | - | 12.6 - 48.62 | [1][4] |

| Compound Va | 3-hydroxypyridine-4-one derivative | > 500 | [3] |

| Compound V'a | N-methyl-3-hydroxypyridine-4-one derivative | > 500 | [3] |

| Compound Vb | 3-hydroxypyridine-4-one derivative (one free OH) | > 500 | [3] |

| Compound V'b | N-methyl-3-hydroxypyridine-4-one derivative (one free OH) | > 500 | [3] |

| Amide compound 9 | Amine derivative coupled to L-phenylalanine | 24.6 | [5] |

| Kojic acid derivative 2 | Two pyrone rings with ethylene linker | 3.63 | [6] |

| Kojyl thioether 2b | Thioether linker with cyclohexane | Potent inhibitor | [7] |

Thiosemicarbazone Derivatives as Tyrosinase Inhibitors

Thiosemicarbazones represent another important class of tyrosinase inhibitors. Their mechanism of action is also believed to involve the chelation of copper ions in the enzyme's active site through their sulfur and nitrogen atoms.[8]

Quantitative Data on Thiosemicarbazone Derivatives

The table below presents the tyrosinase inhibitory activity (IC50) for a selection of thiosemicarbazone analogs.

| Compound | Substitution | IC50 (µM) | Reference |

| Kojic Acid (reference) | - | 16.4 - 87.9 | [9][10] |

| TSC 6 | Monosubstituted acetophenone | 0.34 | [11] |

| Compound 4b | Indole-thiourea derivative | 5.9 | [10] |

| Compound 2 | Boronic derivative of thiosemicarbazone | 16.3 | [9] |

| Compound 3 | Boronic derivative of thiosemicarbazone | 11.7 | [9] |

| Compound 5 | Boronic derivative of thiosemicarbazone | 9.9 | [9] |

| Compound 6 | Boronic derivative of thiosemicarbazone | 1.4 | [9] |

| Compound 18 | 4-dimethylaminobenzaldehyde derivative | 1.54 (monophenolase), 2.02 (diphenolase) | [12] |

| Compound 19 | 4-dimethylaminobenzaldehyde derivative | 1.78 (monophenolase), 0.80 (diphenolase) | [12] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

A common in vitro method for screening tyrosinase inhibitors utilizes mushroom tyrosinase due to its commercial availability and high homology to the mammalian enzyme in the active site.

Principle: The assay spectrophotometrically measures the formation of dopachrome from the oxidation of a substrate (L-DOPA or L-tyrosine) by tyrosinase. The inhibitory activity of a test compound is determined by the reduction in the rate of dopachrome formation.

Typical Protocol:

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).[13]

-

Substrate solution (e.g., 10 mM L-DOPA in phosphate buffer).[13]

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).[13]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive control (e.g., Kojic acid).

-

-

Assay Procedure (96-well plate format):

-

Add aliquots of the test compound solution (e.g., 20 µL) to the wells.[13]

-

Add the tyrosinase solution (e.g., 40 µL) and phosphate buffer (e.g., 100 µL).[13]

-

Pre-incubate the mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 10 minutes).[13]

-

Initiate the reaction by adding the substrate solution (e.g., 4 µL of L-DOPA).[13]

-

Incubate at a controlled temperature (e.g., 37 °C) for a set time (e.g., 20 minutes).[13]

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.[13]

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

-

IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined from a dose-response curve.[14]

-

Experimental Workflow for Tyrosinase Inhibitor Screening

The general workflow for identifying and characterizing novel tyrosinase inhibitors is depicted below.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Novel Kojic Acid Derivatives and Their Tyrosinase Inhibitory Activities -YAKHAK HOEJI [koreascience.kr]

- 6. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors [mdpi.com]

- 10. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 11. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosinase inhibition assay [bio-protocol.org]

- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Tyrosinase Inhibitors: A Case Study with Tyrosinase-IN-18

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5][6] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries as skin-lightening agents and for the treatment of hyperpigmentation.[1][2] Tyrosinase-IN-18 is identified as a potent tyrosinase inhibitor, making it a valuable tool for research in melanogenesis.[7]

This document provides detailed experimental protocols for evaluating the efficacy of tyrosinase inhibitors, using this compound as an example, in a cellular context. The murine melanoma cell line, B16-F10, is used as a model system due to its high melanin production and extensive use in melanogenesis research.[8]

Mechanism of Action of Tyrosinase Inhibitors

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Many inhibitors function by chelating the copper ions within the enzyme's active site, thereby blocking substrate binding and catalytic activity.[9] The provided protocols will allow researchers to determine the cytotoxic profile of the inhibitor and its specific effects on cellular melanin production and tyrosinase activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present a template for data acquisition and presentation. Representative data from studies on other tyrosinase inhibitors are included for illustrative purposes.

Table 1: Cytotoxicity of this compound on B16-F10 Melanoma Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 10 | 95.1 ± 5.5 |

| 25 | 89.3 ± 6.1 |

| 50 | 82.4 ± 5.9 |

| 100 | 70.2 ± 6.3 |

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16-F10 Cells

| Concentration (µM) | Relative Melanin Content (%) (Mean ± SD) | Relative Tyrosinase Activity (%) (Mean ± SD) |

| 0 (Control) | 100 ± 7.3 | 100 ± 6.8 |

| 1 | 85.2 ± 6.9 | 88.1 ± 7.1 |

| 10 | 60.7 ± 5.8 | 65.4 ± 6.2 |

| 25 | 41.3 ± 5.1 | 45.9 ± 5.5 |

| 50 | 25.8 ± 4.5 | 30.2 ± 4.9 |

Experimental Protocols

General Cell Culture and Maintenance of B16-F10 Cells

-

Cell Line: B16-F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Store the stock solution in aliquots at -20°C or -80°C.

-

Dilute the stock solution in the culture medium to the desired final concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitor on B16-F10 cells.

-

Procedure:

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment with the inhibitor.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford protein assay).

-

Express the results as a percentage of the melanin content in control cells.

-

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.

-

Procedure:

-

Seed B16-F10 cells in a 6-well plate (1 x 10⁵ to 2 x 10⁵ cells/well) and treat with this compound for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100).[10]

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[10]

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.

-

Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.

-

Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the activity in control cells.

-

Visualizations

Below are diagrams illustrating the key pathways and workflows described in this protocol.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biofor.co.il [biofor.co.il]

- 5. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrosinase-IN-18 in a Tyrosinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[4][5]

Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[6] Tyrosinase-IN-18 is a potent inhibitor of tyrosinase, making it a valuable tool for research and development in this area. These application notes provide a detailed protocol for utilizing this compound in a tyrosinase activity assay to determine its inhibitory potential.

Quantitative Data on Tyrosinase Inhibitors

The inhibitory potency of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value for this compound should be determined experimentally by performing a dose-response analysis. For comparative purposes, the IC50 values of several known tyrosinase inhibitors are presented in the table below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay buffer composition.[7][8]

| Inhibitor | IC50 Value (µM) | Inhibition Type | Reference Compound |

| This compound | To be determined experimentally | To be determined | N/A |

| Kojic Acid | 22.0 ± 4.7 | Competitive | [9] |

| MHY1498 | 4.1 ± 0.6 | Competitive | [9] |

| 4-hydroxybenzaldehyde thiosemicarbazone | 0.76 (monophenolase), 3.80 (diphenolase) | Mixed-type | [10] |

| 4-dimethylaminobenzaldehyde thiosemicarbazone (18) | 1.54 (monophenolase), 2.02 (diphenolase) | Mixed-type | [10] |

Experimental Protocols

This section provides a detailed methodology for conducting a tyrosinase activity assay to evaluate the inhibitory effect of this compound. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (as a positive control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

Preparation of Reagents

-

50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration will depend on the activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 1000-2000 U/mL is recommended.

-

L-DOPA Stock Solution: Prepare a 10 mM stock solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment and protect it from light to prevent auto-oxidation.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions to the desired final assay concentrations, while keeping the final DMSO concentration in the assay below 1% (v/v) to avoid solvent effects on enzyme activity.

-

Kojic Acid Stock Solution: Prepare a stock solution of kojic acid in distilled water or 50 mM sodium phosphate buffer (pH 6.8) to be used as a positive control.

Experimental Procedure

-

Assay Setup: In a 96-well microplate, add the following components in the specified order:

-

Blank: 180 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)

-

Control (No Inhibitor): 160 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of DMSO (or the same solvent used for the inhibitor)

-

Positive Control: 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of Kojic Acid solution at various concentrations.

-

Test Sample (this compound): 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Add 20 µL of the mushroom tyrosinase solution to all wells except the blank. Mix gently and pre-incubate the plate at room temperature (25°C) for 10 minutes.

-

Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance of the plate at 475 nm using a microplate reader in kinetic mode. Record the absorbance every minute for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V): Determine the rate of dopachrome formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of tyrosinase inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:

% Inhibition = [(V_control - V_sample) / V_control] * 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_sample is the rate of reaction in the presence of this compound.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of tyrosinase activity. This can be determined by non-linear regression analysis using appropriate software.

Visualizations

Signaling Pathway

References

- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofor.co.il [biofor.co.il]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. mdpi.com [mdpi.com]

- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Tyrosinase Inhibitors

Disclaimer: No specific in vivo animal study data for Tyrosinase-IN-18 was found in the public domain at the time of this writing. The following application notes and protocols are based on established methodologies for evaluating other tyrosinase inhibitors in common animal models. These should be adapted and optimized for the specific characteristics of this compound.

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps of converting tyrosine to melanin.[1][2] Inhibition of tyrosinase is a primary strategy for the development of agents for skin lightening and the treatment of hyperpigmentation disorders. Furthermore, as tyrosinase is expressed in melanoma cells, its inhibition is being explored as a potential therapeutic approach to enhance the efficacy of cancer immunotherapies.[3][4] These application notes provide a general framework for the in vivo evaluation of tyrosinase inhibitors using common animal models.

Data Presentation: Dosage of Tyrosinase Inhibitors in Animal Studies

The following table summarizes dosages of various tyrosinase inhibitors used in published in vivo animal studies. This data is intended to serve as a reference for dose-range finding studies with new compounds like this compound.

| Compound | Animal Model | Route of Administration | Dosage | Outcome | Reference |

| 4-Hydroxybenzoic acid (4HB) | Zebrafish embryos | Immersion | 3.91, 7.81, 15.63 µg/mL | Reduced pigmentation | [5] |

| Kojic Acid | Zebrafish embryos | Immersion | 4 mg/mL (positive control) | Reduced pigmentation | [5] |

| Calycosin | Zebrafish embryos | Immersion | 7.5, 15, 30 µM | Inhibited pigmentation | [6] |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | HRM2 hairless mice | Topical | Not specified | Reduced UVB-induced melanogenesis | [7] |

| Abies numidica extracts | Mice | Oral | 2000 mg/kg b.w. | Acute toxicity assessment | [8] |

| Thiamidol | Human subjects | Topical | 0.2% formulation | Lightened age spots | [9] |

Experimental Protocols

Zebrafish Model for Melanogenesis Inhibition

The zebrafish model is a rapid and effective tool for the in vivo screening of tyrosinase inhibitors due to its external fertilization and transparent embryos, which allow for easy observation of pigmentation.[5]

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (E3 medium)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid, Phenylthiourea - PTU)[5][10]

-

Multi-well plates (e.g., 12-well or 24-well)

-

Stereomicroscope with a camera

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Compound Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in E3 medium.

-

Treatment: At approximately 24 hours post-fertilization (hpf), place a specific number of healthy embryos (e.g., 25 embryos/well) into the wells of a multi-well plate.[6]

-

Replace the E3 medium with the treatment solutions containing different concentrations of this compound or the positive control. Include a vehicle control group.

-

Incubation: Incubate the embryos at 28.5°C for a defined period, typically up to 48 or 72 hpf.[5][6]

-

Observation and Imaging: At the end of the treatment period, observe the embryos under a stereomicroscope and capture images for pigmentation analysis.

-

Data Analysis: Quantify the extent of pigmentation by measuring the pigmented area or melanin content using image analysis software (e.g., ImageJ).

Mouse Model for Melanoma and Hyperpigmentation

Mouse models are crucial for evaluating the efficacy of tyrosinase inhibitors in a mammalian system, particularly for applications in melanoma and skin pigmentation disorders. The B16 melanoma model is commonly used.[3][4]

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6 for melanoma studies, HRM2 hairless mice for pigmentation studies)[7]

-

B16 melanoma cells (if applicable)

-

Test compound (this compound)

-

Vehicle for administration (e.g., saline, corn oil, topical cream base)

-

Standard laboratory animal housing and handling equipment

-

Calipers for tumor measurement (if applicable)

-

UVB light source (for induced hyperpigmentation studies)

Procedure for Melanoma Studies:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of B16 melanoma cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.

-

Treatment Administration: Once tumors are established, randomize the mice into treatment groups.

-

Administer this compound via the desired route (e.g., intraperitoneal, oral, or topical). Include a vehicle control group.

-

Endpoint Analysis: Monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for immune cell infiltration).[3]

Procedure for Hyperpigmentation Studies:

-

Induction of Hyperpigmentation: Expose a defined area of the dorsal skin of hairless mice to UVB radiation to induce melanogenesis.[7]

-

Topical Treatment: Apply a topical formulation of this compound to the irradiated skin area daily for a specified period.

-

Skin Color Measurement: Measure the changes in skin pigmentation using a chromameter or by analysis of photographs.

-

Histological Analysis: At the end of the study, collect skin biopsies for histological analysis of melanin content (e.g., Fontana-Masson staining).

Mandatory Visualizations

Signaling Pathway of Melanin Synthesis and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Tyrosinase-IN-18 Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals.[1][2] It catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders such as melasma and age spots.[4] Consequently, inhibitors of tyrosinase are of significant interest for therapeutic and cosmetic applications.[2] Tyrosinase-IN-18 is a potent small molecule inhibitor of tyrosinase, though detailed public data on its in vivo administration is limited. These application notes provide generalized protocols for the administration of this compound in preclinical models, based on standard practices for small molecule inhibitors with similar characteristics.

Principle of Action

This compound is presumed to act by inhibiting the catalytic activity of tyrosinase, thereby reducing the production of melanin. The precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound is not specified in available literature. However, many small molecule inhibitors of tyrosinase function by chelating the copper ions within the enzyme's active site or by acting as substrate analogs.[2] By blocking the production of dopaquinone, this compound can effectively decrease the downstream synthesis of both eumelanin and pheomelanin.

Signaling Pathway

The production of melanin is primarily regulated by the melanocortin 1 receptor (MC1R) signaling pathway. Activation of MC1R by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF), a key transcription factor that upregulates the expression of tyrosinase (TYR) and other melanogenic enzymes like tyrosinase-related protein 1 (TRP1) and tyrosinase-related protein 2 (TRP2/DCT). This compound is hypothesized to directly inhibit the enzymatic activity of tyrosinase, the final effector enzyme in this pathway.

Quantitative Data of Selected Tyrosinase Inhibitors

Due to the limited public availability of quantitative data for this compound, the following table provides data for other well-characterized tyrosinase inhibitors for comparative purposes. The values for this compound are hypothetical and should be determined experimentally.

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Preclinical Model | Administration Route | Effective Dose | Reference |

| This compound | Mushroom/Human Tyrosinase | [To Be Determined] | [To Be Determined] | Mouse (e.g., C57BL/6) | [To Be Determined] | [To Be Determined] | N/A |

| Kojic Acid | Mushroom Tyrosinase | 15.6 - 23.12 | Competitive/Mixed | B16F10 Melanoma Cells | N/A | N/A | [5][6] |

| Thiamidol | Human Tyrosinase | 1.1 | Competitive | Human Subjects | Topical | 0.2% formulation | [2] |

| Deoxyarbutin | Mushroom Tyrosinase | 0.05 (Kᵢ) | N/A | Guinea Pig, Human | Topical | N/A | [7] |

| Glabrene | Tyrosinase | 3.5 | Mixed | G361 Human Melanocytes | N/A | N/A | [7] |

| Indole-thiazolidine-2,4-dione (5w) | Tyrosinase | 11.2 | Mixed | B16F10 cells, Zebrafish | N/A | 16-32 µM (in vitro) | [5] |

Experimental Protocols

The following are generalized protocols for the administration of a hydrophobic small molecule inhibitor like this compound. Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Formulation of this compound for In Vivo Administration

Given that many small molecule inhibitors are hydrophobic, a suitable vehicle is required for in vivo delivery.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Corn oil (for oral gavage)

Vehicle Preparation (for Intraperitoneal Injection):

-

Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix well.

-

Add Tween 80 (e.g., 5-10% of the final volume) and mix thoroughly.

-

Bring the solution to the final volume with sterile saline or PBS.

-

Vortex until a clear solution is formed. The final DMSO concentration should be kept low (ideally ≤5%) to minimize toxicity.

Vehicle Preparation (for Oral Gavage):

-

Dissolve this compound in a suitable vehicle such as corn oil.

-

Alternatively, a suspension can be made using 0.5% carboxymethylcellulose (CMC) in water.

Protocol for Oral Gavage in Mice

Materials:

-

Formulated this compound

-

Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[8][9]

-

Syringes

Procedure:

-

Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[9]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[10]

-

Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the needle.[11]

-

Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus.[8] The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.[10]

-

Once the needle is in place, slowly administer the formulated compound.[11]

-

Gently remove the needle along the same path of insertion.

-